molecular formula C7H7NOS B13197333 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one

1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one

Cat. No.: B13197333
M. Wt: 153.20 g/mol
InChI Key: AXYVJCRTDULZPD-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one is a chemical scaffold of significant interest in medicinal chemistry, particularly as a thiazole-chalcone hybrid. Compounds bearing the thiazole and chalcone motifs have been extensively reported as excellent lead structures for developing new pharmacological agents . These hybrids are frequently investigated for their potent antimicrobial activities against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi . The primary research value of this compound lies in its potential to serve as a core building block for synthesizing novel molecules to address the growing challenge of microbial resistance to existing antibiotics . Furthermore, due to the recognized bioactivity of its constituent motifs, this compound and its derivatives are also relevant in exploratory research for anticancer applications . The mechanism of action for such compounds is often associated with their ability to interact with specific biological targets, which can be studied through molecular docking and dynamics simulation to provide insights for structural optimization . Researchers utilize this compound as a key intermediate in the design and synthesis of innovative therapeutic candidates. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C7H7NOS/c1-3-6(9)7-8-5(2)4-10-7/h3-4H,1H2,2H3

InChI Key

AXYVJCRTDULZPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one typically involves the reaction of 4-methylthiazole with propenone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Thiazole Ring
  • Positional Isomerism: The placement of substituents on the thiazole ring significantly impacts properties. For example, (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(3-fluorophenyl)prop-2-en-1-one (compound 23 in ) has a 4-methyl and 2-ethylamino substitution, enhancing DNA gyrase B inhibition (pIC50 = 7.29) compared to simpler analogs.
  • Thiazole vs. Benzothiazole: Replacing the thiazole with a benzothiazole (e.g., (E)-1-(2-(benzo[d]thiazol-2-ylamino)-4-methylpyrimidin-5-yl)-3-arylprop-2-en-1-one in ) introduces extended aromaticity, which may improve π-π stacking interactions in biological targets but also increases molecular weight and hydrophobicity.
2.2. Aryl Group Modifications on the Propenone Chain
  • Electron-Donating vs. Electron-Withdrawing Groups: Substituents on the aryl group influence electronic properties. For instance, (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one (compound 25 in ) has a methoxy group, which donates electrons, slightly increasing pIC50 (7.3) compared to the 3-fluorophenyl analog (7.29).
  • Bulk and Polarity :
    Compounds like (E)-1-(4-methyl-2-phenylthiazol-5-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one () incorporate bulky pyrazole groups, resulting in higher melting points (172–174°C) due to enhanced crystallinity. The simpler structure of 1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one likely has lower thermal stability .

4.2. Physicochemical Properties
  • Crystallography : Crystallographic data () confirm the E-configuration and absence of classical hydrogen bonding, which may reduce melting points compared to H-bond-rich analogs .

Biological Activity

1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one, a compound featuring a thiazole moiety, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one can be represented as follows:

C8H8N2S\text{C}_8\text{H}_8\text{N}_2\text{S}

This compound contains a thiazole ring, which is known for its role in various biological activities, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole, including 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one, showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 0.9 to 6.25 µmol/mL .

CompoundMIC (µmol/mL)
Thiazole Derivative 10.9
Thiazole Derivative 26.25

Anticancer Activity

The anticancer potential of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines such as Jurkat and HT-29. The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly enhances the cytotoxic activity .

Case Study:
In a comparative study of thiazole derivatives, compound 13 exhibited an IC50 value of less than that of doxorubicin against both Jurkat and HT-29 cell lines, indicating its potent anticancer effects .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. A synthesis study reported that thiazole-based compounds exhibited moderate to strong inhibition of oxidative stress markers like peroxide and superoxide radicals . This suggests potential applications in treating inflammatory diseases.

The biological activity of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the propenone moiety may participate in covalent bonding with target proteins, modulating various biological pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: Binding to active sites on enzymes.
  • Receptor Interaction: Modulating receptor activity.

Research Applications

The compound is being investigated for various applications in medicinal chemistry:

  • Antimicrobial Agents: Developing new antibiotics.
  • Anticancer Therapeutics: Exploring its potential as a chemotherapeutic agent.

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